Enhanced Extraction Recovery: Nitrofurantoin-13C3 Outperforms Unlabeled Nitrofurantoin in Human Plasma
In a validated UPLC-MS/MS method for human plasma, nitrofurantoin-13C3 demonstrated a 10.9 absolute percentage point higher mean recovery compared to unlabeled nitrofurantoin. This differential recovery, if uncorrected by an appropriate internal standard, would introduce systematic negative bias in the quantification of the native analyte [1].
| Evidence Dimension | Extraction recovery efficiency from human plasma |
|---|---|
| Target Compound Data | 93.8% mean recovery |
| Comparator Or Baseline | Unlabeled nitrofurantoin: 82.9% mean recovery |
| Quantified Difference | +10.9 absolute percentage points |
| Conditions | Liquid-liquid extraction from K2EDTA human plasma; UPLC-MS/MS; negative ESI mode; MRM transitions: m/z 237.06→152.05 (analyte), 240.04→152.04 (IS) |
Why This Matters
Higher IS recovery ensures that the normalization factor accurately reflects analyte losses during sample preparation, directly improving method accuracy and precision in regulated bioanalysis.
- [1] Tamilarasi, G. P., Manikandan, K., & Solomon, V. R. (2024). Bioanalytical Method for Estimation of Nitrofurantoin in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Chemistry, 79, 1108–1120. View Source
